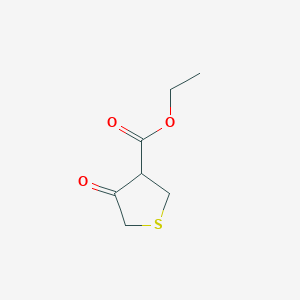

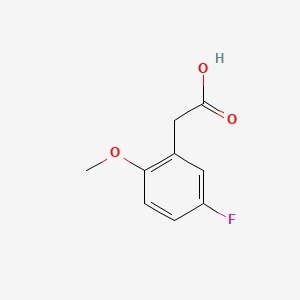

3-Phenyl-4-(1H-tetrazol-5-ylcarbamoyl)-butyric acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact process would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl group is planar, while the tetrazole and carboxylic acid groups may introduce some three-dimensionality to the molecule. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The phenyl group is generally quite stable, but can undergo reactions with strong electrophiles. The tetrazole group can act as a nucleophile in certain conditions. The carboxylic acid group is acidic and can donate a proton to a base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds, which could affect its solubility in different solvents .科学的研究の応用

Synthesis and Characterization

3-Phenyl-4-(1H-tetrazol-5-ylcarbamoyl)-butyric acid and its derivatives are synthesized through various chemical reactions involving multi-heterocyclic compounds, showcasing their importance in the development of anti-bacterial drugs. For instance, a series of multi-heterocyclic anti-bacterial drugs were synthesized using reactions involving similar tetrazole-containing compounds. These compounds were characterized using spectral studies, and their biological activity was evaluated through antibacterial studies, demonstrating their potential in medicinal chemistry. The molecular structure of these compounds was further investigated through density functional theory (DFT) calculations, molecular electrostatic potential (MEP) analysis, and molecular docking studies, providing insights into their electronic properties and interaction mechanisms with biological targets Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019.

Green Synthesis Applications

The compound and its related structures have been employed in green synthesis processes. For example, a novel, heterogeneous, and recyclable magnetic Brønsted acidic ionic liquid based on a similar tetrazole compound was designed for the synthesis of 1-carbamoyl-1-phenylureas in water, highlighting an eco-friendly approach to chemical synthesis. This method offers advantages such as high yields, short reaction times, and easy separation and reusability of the catalyst, marking significant progress in sustainable chemistry Nasrollahzadeh, Issaabadi, & Sajadi, 2018.

Supramolecular Chemistry

In supramolecular chemistry, compounds containing tetrazole groups have been utilized to assemble chemically and electrochemically responsive supramolecular ensembles. These materials exhibit molecular switching characteristics, which are crucial for the development of advanced materials with potential applications in sensors, actuators, and molecular electronics Kim, Chang, Leem, Park, Thordarson, & Sessler, 2015.

Molecular Docking and Pharmacokinetic Properties

The pharmacokinetic properties and molecular docking studies of tetrazole-containing compounds provide valuable information for drug design and development. Molecular docking helps in understanding the interaction of these compounds with biological targets, which is essential for predicting their therapeutic efficacy and optimizing their structural properties for better biological activity Dhevaraj, Gopalakrishnan, & Pazhamalai, 2019.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-oxo-3-phenyl-5-(2H-tetrazol-5-ylamino)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c18-10(13-12-14-16-17-15-12)6-9(7-11(19)20)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,19,20)(H2,13,14,15,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGHHCYZCMXVDJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CC(=O)NC2=NNN=N2)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340975 |

Source

|

| Record name | 5-Oxo-3-phenyl-5-[(2H-tetrazol-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Phenyl-4-(1H-tetrazol-5-ylcarbamoyl)-butyric acid | |

CAS RN |

428504-04-5 |

Source

|

| Record name | 5-Oxo-3-phenyl-5-[(2H-tetrazol-5-yl)amino]pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5,6,7-Tetrahydro-1H-benzo[d]imidazole](/img/structure/B1296668.png)

![1-Thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1296671.png)

![Ethyl [4-(acetylamino)phenoxy]acetate](/img/structure/B1296675.png)